(1-Methyl-4-phenylpiperidin-4-yl)methanamine, also known as a derivative of piperidine, is a compound of significant interest in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a methyl group and a phenyl group, contributing to its unique chemical properties and biological activities. It is primarily studied for its potential applications in the treatment of various neurological disorders.
The compound can be synthesized through various methods, with one common approach being the reaction of 4-phenylpiperidine with formaldehyde and a reducing agent, which facilitates the formation of the methanamine structure . Research articles and patents provide detailed methodologies for its synthesis and applications .
(1-Methyl-4-phenylpiperidin-4-yl)methanamine is classified as an organic compound within the category of piperidine derivatives. It is often investigated for its pharmacological properties, particularly as a potential analgesic or in the context of drug development targeting central nervous system disorders.
The synthesis of (1-Methyl-4-phenylpiperidin-4-yl)methanamine can be achieved through several methods:
The reactions are generally conducted under controlled conditions, including temperature and pressure, to optimize yield and purity. Analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are employed to confirm product identity and purity levels exceeding 95% .
The molecular structure of (1-Methyl-4-phenylpiperidin-4-yl)methanamine consists of:
This configuration contributes to its lipophilicity and ability to interact with biological targets.
The molecular formula is , with a molecular weight of approximately 191.27 g/mol. The compound's structure can be represented as follows:
(1-Methyl-4-phenylpiperidin-4-yl)methanamine can participate in various chemical reactions, including:
These reactions are typically facilitated by catalysts or specific reagents under controlled conditions to ensure selectivity and yield. For instance, acylation reactions often utilize pyridine as a base to facilitate the reaction between the amine and acyl chloride .
The mechanism of action for (1-Methyl-4-phenylpiperidin-4-yl)methanamine primarily involves its interaction with neurotransmitter systems in the brain. It may act on various receptors, including:
Studies indicate that compounds similar to (1-Methyl-4-phenylpiperidin-4-yl)methanamine exhibit affinity for dopamine receptors, suggesting potential applications in treating conditions like depression or Parkinson's disease .
(1-Methyl-4-phenylpiperidin-4-yl)methanamine is typically characterized by:
Key chemical properties include:
Relevant data indicate that its stability makes it suitable for pharmaceutical formulations .
(1-Methyl-4-phenylpiperidin-4-yl)methanamine has several scientific applications:
The piperidine nucleus has served as an indispensable template in neuropharmacology since the mid-20th century. Seminal work by Ziering and Lee in 1947 first synthesized 1-methyl-4-phenylpiperidine derivatives, inadvertently laying the foundation for critical Parkinson's disease research decades later when MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a contaminant in illicit opioid synthesis, was found to induce irreversible parkinsonism through selective destruction of dopaminergic neurons in the substantia nigra [5] [8]. This neurotoxic mechanism, mediated via mitochondrial complex I inhibition by the metabolite MPP+, established piperidines as tools for modeling neurodegenerative pathways [5]. Concurrently, stereochemically defined piperidine alcohols such as ((3S,4R)-1-methyl-4-phenylpiperidin-3-yl)methanol emerged as synthetic intermediates and impurities in antidepressants like paroxetine, highlighting the scaffold's relevance to mood disorder therapeutics [3]. The structural evolution from neurotoxicants to neurotherapeutics underscores the piperidine ring's pharmacological duality—where subtle substitutions dictate divergent biological outcomes.
Table 1: Milestone Piperidine Derivatives in Neuroscience Research
Compound | CAS Number | Molecular Formula | Neuropharmacological Significance |
---|---|---|---|
MPTP | - | C₁₂H₁₅N | Parkinsonian neurotoxin; dopaminergic neuron selective toxin |
((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol | 176022-03-0 | C₁₃H₁₉NO | Paroxetine-related impurity; stereochemically defined chiral building block |
(1-Methyl-4-phenylpiperidin-4-yl)methanamine | 1859-37-6 | C₁₃H₂₀N₂ | Primary amine derivative with unexplored CNS receptor interactions |
MPPP (Desmethylprodine) | - | C₁₅H₂₁NO₂ | Synthetic opioid generating MPTP impurity; illustrates synthesis hazards |
Structurally modified piperidines demonstrate remarkable efficacy in opioid receptor engagement, particularly through N-methyl-4-phenyl substitutions that mimic morphine's protonated amine and aromatic pharmacophore. Desmethylprodine (MPPP), featuring a 4-carboxylate ester, exhibits approximately 70% of morphine's analgesic potency by acting as a μ-opioid receptor agonist [8]. Critical structure-activity relationship (SAR) studies reveal that N-substituents and C4 functional groups dramatically influence receptor binding kinetics and functional activity. For instance, replacement of N-methyl with larger alkyl groups enhances μ-receptor affinity in some analogs, while the 4-propionyloxy moiety in MPPP contributes to its analgesic profile [8]. The primary amine in (1-methyl-4-phenylpiperidin-4-yl)methanamine presents a structural divergence from traditional opioid piperidines—its ionizable amine exists as an extension rather than being incorporated within the piperidine ring. This configuration may facilitate interactions with non-opioid CNS targets, including monoamine transporters and ion channels, while potentially retaining low-affinity opioid receptor binding. Computational modeling suggests the protonated aminomethyl group could engage in salt-bridge interactions with aspartate residues in opioid receptors, though with different spatial orientation compared to classical opioids [2].
Table 2: Structural Features Influencing Piperidine-Opioid Receptor Interactions
Structural Element | Role in Opioid Pharmacology | Example Compound | Effect on Receptor Interaction |
---|---|---|---|
N-Methyl group | Facilitates hydrophobic pocket binding | MPPP (Desmethylprodine) | Essential for μ-receptor affinity; demethylation reduces potency |
C4 Aryl group | Engages aromatic binding subpocket | MPTP, MPPP | Phenyl ring essential for activity; substitution alters selectivity |
C4 Oxygen functionality | Hydrogen-bond acceptor | MPPP (propionyloxy) | Ester/ketone enhances analgesic potency over alcohols |
C4 Aminomethyl extension | Novel pharmacophoric element | (1-Methyl-4-phenylpiperidin-4-yl)methanamine | Unknown opioid activity; potential novel receptor interactions |
(1-Methyl-4-phenylpiperidin-4-yl)methanamine (C₁₃H₂₀N₂, MW 204.31 g/mol) presents distinctive physicochemical properties meriting neuropharmacological exploration. Its calculated LogP of ~1.61 (based on structural analogs) suggests favorable blood-brain barrier permeability, while the primary amine (pKa ~10.5) ensures significant protonation at physiological pH, enabling electrostatic interactions with neuronal targets [1] [3]. Molecular topology analysis reveals resemblance to dopaminergic ligands, with the phenylpiperidine moiety mimicking the aromatic head and amine tail of dopamine, while the additional aminomethyl group introduces a second protonation site—a feature absent in classical monoaminergic neurotransmitters. This bifunctional character could facilitate simultaneous engagement of orthosteric and allosteric sites within monoamine transporters or receptors. The compound's boiling point (305.1°C at 760 mmHg) and vapor pressure (0.000837 mmHg at 25°C) further indicate sufficient thermal stability for experimental handling [1]. Crucially, unlike MPTP which requires bioactivation to the pyridinium species MPP+, (1-methyl-4-phenylpiperidin-4-yl)methanamine lacks oxidizable dihydropyridine bonds, potentially circumventing bioactivation-dependent neurotoxicity. Preliminary in silico docking studies suggest plausible interactions with the serotonin transporter (SERT) and dopamine D2 receptors, warranting experimental validation of its effects on monoamine reuptake and receptor activation pathways [1] [2].
Table 3: Physicochemical and Structural Comparison with Neuroactive Piperidines
Property | (1-Methyl-4-phenylpiperidin-4-yl)methanamine | MPP+ (Neurotoxin) | ((3S,4R)-1-Methyl-4-phenylpiperidin-3-yl)methanol |
---|---|---|---|
Molecular Formula | C₁₃H₂₀N₂ | C₁₂H₁₂N⁺ | C₁₃H₁₉NO |
Molecular Weight | 204.31 g/mol | 170.24 g/mol | 205.30 g/mol |
LogP (Experimental/Predicted) | ~1.61* | -1.2 (charged) | 1.61 (experimental) [3] |
Key Functional Groups | Primary aliphatic amine, tertiary amine | Pyridinium, aromatic | Hydroxymethyl, tertiary amine |
Charge at pH 7.4 | Dication (diprotonated) | Monocation | Monocation |
Neurobiological Relevance | Unexplored | Complex I inhibition, dopaminergic toxicity | Paroxetine impurity, stereochemical probe |
*Estimated from structural analog data in [3]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7